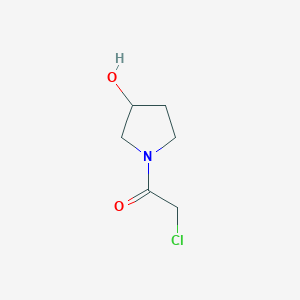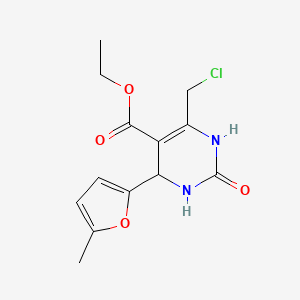
2-Chloro-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one
Descripción general
Descripción
2-Chloro-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C6H10ClNO2 and a molecular weight of 163.6 g/mol . It is intended for research use only and is not suitable for human or veterinary use.
Molecular Structure Analysis
The molecular structure of 2-Chloro-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one consists of a pyrrolidine ring attached to a chloro-ethanone group. The pyrrolidine ring is a five-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one, such as its density, boiling point, and melting point, are not specified in the search results .Aplicaciones Científicas De Investigación
Drug Discovery: Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used in medicinal chemistry to develop compounds for treating human diseases. The interest in this scaffold is due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . The compound can serve as a precursor or intermediate in synthesizing bioactive molecules with target selectivity.
Synthesis of Antidepressants
Metal-catalyzed reactions are crucial in synthesizing antidepressant molecules. The structural motifs in antidepressants, such as tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs), can be synthesized using metal-catalyzed steps. The compound 2-Chloro-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one could be involved in these syntheses as an intermediate or a reactant to produce targeted tertiary alcohols .
Pharmaceutical Research
As an impurity or a pyrrolidine derivative, 2-Chloro-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one exhibits properties beneficial for pharmaceutical research. It can be used in the synthesis of various pharmaceutical compounds, potentially leading to the development of new drugs .
Agrochemical Synthesis
The compound’s properties also extend to agrochemical applications. It can be used in synthesizing new agrochemicals, possibly serving as a building block for compounds with pesticidal or herbicidal activities .
Biologically Active Compounds
The versatility of the pyrrolidine ring allows for the creation of a wide array of biologically active compounds. This includes the design of molecules with different biological profiles, which can be achieved by manipulating the stereochemistry and substituents on the pyrrolidine ring .
Propiedades
IUPAC Name |
2-chloro-1-(3-hydroxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO2/c7-3-6(10)8-2-1-5(9)4-8/h5,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWOVTRJCWWTOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3-Methylbutan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B1453995.png)
![1-[2-(4-Chlorophenyl)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B1453996.png)
![4-(2,3-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1453997.png)
![3-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1453999.png)




![2-[4-(4-Chlorophenyl)piperazin-1-yl]acetonitrile](/img/structure/B1454009.png)

![5-[(4-Chloro-2-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1454014.png)
![N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1454016.png)
![4,6,10-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-13-one](/img/structure/B1454017.png)
